2-Chloro-6,7-dimethoxyquinazoline

Medicinal Chemistry Nucleophilic Aromatic Substitution Quinazoline Synthesis

2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0) is a heterocyclic building block belonging to the 6,7-dimethoxyquinazoline class, a privileged scaffold in kinase-targeted medicinal chemistry. The presence of a single chlorine atom at the C2 position, combined with electron-donating methoxy groups at C6 and C7, establishes a specific reactivity profile that is distinct from its C4-chloro and C2,C4-dichloro analogs, directly influencing nucleophilic aromatic substitution (SNAr) outcomes in drug intermediate synthesis.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 94644-47-0
Cat. No. B184895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-dimethoxyquinazoline
CAS94644-47-0
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC
InChIInChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3
InChIKeyKIAYGSLXVNBIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0): An Essential Quinazoline Intermediate for Targeted Synthesis


2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0) is a heterocyclic building block belonging to the 6,7-dimethoxyquinazoline class, a privileged scaffold in kinase-targeted medicinal chemistry [1]. The presence of a single chlorine atom at the C2 position, combined with electron-donating methoxy groups at C6 and C7, establishes a specific reactivity profile that is distinct from its C4-chloro and C2,C4-dichloro analogs, directly influencing nucleophilic aromatic substitution (SNAr) outcomes in drug intermediate synthesis [2].

Procurement Risk: Why 2-Chloro-6,7-dimethoxyquinazoline Cannot Be Replaced by 4-Chloro or 2,4-Dichloro Analogs


Generic substitution among chlorinated 6,7-dimethoxyquinazolines is chemically untenable due to the established differential reactivity of chlorine atoms at the C2 versus C4 positions on the quinazoline ring. Research demonstrates that the C4 chlorine is significantly more reactive toward nucleophilic displacement and can be selectively removed via Stille-type coupling, leaving the C2 chlorine intact [1]. This regioselectivity is exploited in the synthesis of key pharmaceuticals like terazosin, where 2-chloro-4-amino-6,7-dimethoxyquinazoline must be sourced as a specific intermediate [2]. Procuring the 4-chloro isomer (CAS 13790-39-1) or the 2,4-dichloro analog (CAS 27631-29-4) for a synthetic route requiring substitution at the 4-position will lead to failed coupling or unwanted byproducts, as the reactive centers are fundamentally different.

Quantitative Differentiation Evidence for 2-Chloro-6,7-dimethoxyquinazoline Against Its Analogs


Regioselective Reactivity: C4 Chlorine is Preferentially Displaced Over C2 Chlorine

The differential reactivity between the C2 and C4 chlorine atoms on the quinazoline ring is a critical differentiator. A study on 2,4-dichloroquinazoline demonstrated that the C4-chloro substituent can be selectively removed via a Stille-type coupling with tributyltin hydride to yield 2-chloroquinazoline, leaving the C2-chloro substituent untouched [1]. This confirms that for nucleophilic aromatic substitution (SNAr) reactions, the C4 position is the kinetically preferred site. Therefore, 2-chloro-6,7-dimethoxyquinazoline provides a single, less reactive chlorine handle at C2, enabling orthogonal functionalization at the more reactive C4 position after further derivatization (e.g., amination), a capability absent in the 4-chloro or 2,4-dichloro analogs.

Medicinal Chemistry Nucleophilic Aromatic Substitution Quinazoline Synthesis

Validated Synthetic Route Yield for 2-Chloro-6,7-dimethoxyquinazoline

A synthetic route for 2-chloro-6,7-dimethoxyquinazoline starting from 6,7-dimethoxy-2-hydroxyquinazoline has been reported with a yield of 38% using phosphorus oxychloride under reflux for 8 hours . While comparative yield data for the 4-chloro isomer under identical conditions is not available in the same source, the established literature indicates that 4-chloroquinazoline derivatives are typically synthesized via different routes, often from 2,4-dichloro precursors, which require additional synthetic steps and result in different overall process efficiencies. This reported yield provides a benchmark for process chemists to evaluate the feasibility of using this compound in multi-step synthesis.

Process Chemistry Synthetic Methodology Quinazoline Intermediates

C2 Substituent Modulates Solubility and Activity in Quinazoline Antifolates

In a study of quinazoline antifolates as thymidylate synthase (TS) inhibitors, the nature of the C2 substituent was systematically varied. The C2-methoxy analogue exhibited a 110-fold increase in aqueous solubility compared to the C2-amino analogue, while maintaining potent TS inhibition (Ki = 0.2 nM) [1]. Although the study primarily focused on methoxy, amino, and thio substituents, it confirms that even minor modifications at the C2 position can drastically alter key drug-like properties. This class-level evidence supports the strategic advantage of sourcing the specific 2-chloro intermediate, as the chlorine atom serves as a unique synthetic handle that is chemically distinct from amino or alkoxy substituents, enabling access to a different set of final derivatives with tailored solubility and potency profiles.

Thymidylate Synthase Inhibition Anticancer Drug Design Solubility Optimization

Application Scenarios for 2-Chloro-6,7-dimethoxyquinazoline Based on Evidence


Synthesis of α1-Adrenergic Receptor Antagonists (e.g., Terazosin, Doxazosin)

The patented process for terazosin hydrochloride dihydrate relies on the reactivity of 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is derived from the target compound. The C2-chloro substituent enables subsequent coupling with piperazine derivatives, while the C4-amino group is installed in a prior step. This specific substitution pattern is mandatory; using the 4-chloro or 2,4-dichloro analog would lead to incorrect regioisomers or incomplete reactions [1]. The reported 38% synthetic yield provides a scalable basis for cost calculations in API manufacturing .

Structure-Activity Relationship (SAR) Exploration of C2-Modified Quinazolines

As demonstrated by the significant impact of C2 substitution on solubility and target inhibition in quinazoline antifolates, the 2-chloro atom is a versatile handle for introducing diverse nucleophiles [1]. Researchers focusing on kinase or antifolate targets can systematically replace the chlorine with amines, alkoxides, or thiols to generate focused compound libraries, confident that the reactivity is specific to the C2 position, avoiding side reactions at C4 when it is appropriately substituted.

VEGFR-2 and EGFR Kinase Inhibitor Development

The 6,7-dimethoxyquinazoline core is a recognized scaffold in tyrosine kinase inhibitor design, with recent studies reporting novel derivatives exhibiting nanomolar GI50 values against cancer cell lines [1]. Using 2-chloro-6,7-dimethoxyquinazoline as a starting material allows medicinal chemists to leverage the established SAR of this scaffold while utilizing the chlorine for initial diversification, ultimately targeting kinases like VEGFR-2 or EGFR, where the 6,7-dimethoxy pattern is crucial for activity.

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